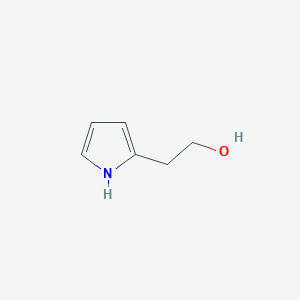

2-(1H-pyrrol-2-yl)ethanol

Description

Properties

IUPAC Name |

2-(1H-pyrrol-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c8-5-3-6-2-1-4-7-6/h1-2,4,7-8H,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBVPIPOORLGFGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90300086 | |

| Record name | Pyrrole-2-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90300086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22186-60-3 | |

| Record name | 2-(2-Hydroxyethyl)pyrrole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022186603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrrole-2-ethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134711 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrrole-2-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90300086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-Hydroxyethyl)pyrrole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58KH2Y7ELK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(1H-pyrrol-2-yl)ethanol from 1,4-Dicarbonyl Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(1H-pyrrol-2-yl)ethanol, a valuable heterocyclic building block in medicinal chemistry and materials science, with a focus on its preparation from 1,4-dicarbonyl compounds via the Paal-Knorr pyrrole synthesis. This document details the synthetic pathway, including the preparation of a key biomass-derived precursor, provides detailed experimental protocols, and presents quantitative data in a clear, tabular format.

Introduction

Pyrrole and its derivatives are fundamental structural motifs in a vast array of biologically active molecules and functional materials. The synthesis of specifically substituted pyrroles is therefore of significant interest to researchers in drug discovery and development. The Paal-Knorr pyrrole synthesis, a classic and robust method, offers a straightforward approach to the pyrrole ring system through the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[1][2] This guide focuses on the application of this reaction to the synthesis of 2-(1H-pyrrol-2-yl)ethanol, a pyrrole derivative featuring a hydroxyethyl substituent, which can serve as a versatile handle for further chemical modifications.

Synthetic Pathway Overview

The synthesis of 2-(1H-pyrrol-2-yl)ethanol via the Paal-Knorr reaction hinges on the availability of a suitable 1,4-dicarbonyl precursor. A highly attractive and sustainable starting material is 1-hydroxyhexane-2,5-dione (HHD). HHD can be efficiently synthesized from 5-hydroxymethylfurfural (HMF), a key platform chemical derived from the dehydration of cellulosic biomass. This two-step sequence provides a green and renewable route to the target molecule.

The overall synthetic workflow can be summarized as follows:

References

Spectroscopic Profile of 2-(1H-pyrrol-2-yl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-(1H-pyrrol-2-yl)ethanol, a molecule of interest in medicinal chemistry and materials science. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data Summary

The structural characterization of 2-(1H-pyrrol-2-yl)ethanol is supported by a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.13 | br s | 1H | N-H |

| 6.67 | t, J=2.5 Hz | 1H | H-5 |

| 6.09 | t, J=2.9 Hz | 1H | H-3 |

| 5.95 | dd, J=2.5, 2.9 Hz | 1H | H-4 |

| 3.79 | t, J=6.6 Hz | 2H | -CH₂-OH |

| 2.80 | t, J=6.6 Hz | 2H | Pyrrole-CH₂- |

| 1.60 | br s | 1H | -OH |

¹³C NMR (Carbon NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 133.0 | C-2 |

| 117.2 | C-5 |

| 107.5 | C-3 |

| 105.1 | C-4 |

| 62.2 | -CH₂-OH |

| 32.7 | Pyrrole-CH₂- |

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Strong, Broad | O-H stretch (alcohol) |

| ~3300 | Medium | N-H stretch (pyrrole) |

| ~3100-3000 | Medium | C-H stretch (aromatic) |

| ~2940, 2870 | Medium | C-H stretch (aliphatic) |

| ~1560, 1470 | Medium | C=C stretch (pyrrole ring) |

| ~1050 | Strong | C-O stretch (primary alcohol) |

Note: The IR data presented is predicted based on characteristic group frequencies as specific experimental data was not available in the searched literature.

Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 111 | 100 | [M]⁺ (Molecular Ion) |

| 94 | ~40 | [M - OH]⁺ |

| 80 | ~70 | [M - CH₂OH]⁺ |

| 67 | ~30 | [C₄H₅N]⁺ (Pyrrole ring) |

Note: The Mass Spec data presented is predicted based on common fragmentation patterns for pyrrole derivatives as specific experimental data was not available in the searched literature.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for organic compounds like 2-(1H-pyrrol-2-yl)ethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H).

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk.

-

Data Acquisition: Place the sample in the IR spectrometer and record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI), to generate ions.

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Visualizations

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural elucidation of an organic compound using spectroscopic methods.

Caption: A flowchart illustrating the general workflow of spectroscopic analysis for chemical identification.

Physical and chemical properties of 2-(2-hydroxyethyl)pyrrole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties, synthesis, reactivity, and potential biological significance of 2-(1H-pyrrol-1-yl)ethanol. This document is intended to serve as a valuable resource for professionals in drug development, materials science, and organic synthesis.

Core Physical and Chemical Properties

2-(1H-Pyrrol-1-yl)ethanol, also known as 1-(2-hydroxyethyl)pyrrole, is a heterocyclic compound featuring a pyrrole ring N-substituted with a 2-hydroxyethyl side chain. This structural arrangement confers a unique set of properties that are valuable in various chemical applications.

Table 1: Physical Properties of 2-(1H-Pyrrol-1-yl)ethanol

| Property | Value |

| CAS Number | 6719-02-4 |

| Molecular Formula | C₆H₉NO |

| Molecular Weight | 111.14 g/mol |

| Appearance | Colorless to red to green clear liquid |

| Boiling Point | 215 °C |

| Density | 1.06 g/mL |

| Solubility | Soluble in polar solvents |

Table 2: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 2-(1H-pyrrol-1-yl)ethanol |

| SMILES | C1=CN(C=C1)CCO |

| InChI | InChI=1S/C6H9NO/c8-6-5-7-3-1-2-4-7/h1-4,8H,5-6H2 |

Synthesis of 2-(1H-Pyrrol-1-yl)ethanol

The most common and efficient method for the synthesis of N-substituted pyrroles, including 2-(1H-pyrrol-1-yl)ethanol, is the Paal-Knorr synthesis . This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine. For the preparation of 2-(1H-pyrrol-1-yl)ethanol, 2,5-dimethoxytetrahydrofuran is a convenient and stable precursor to the required 1,4-dicarbonyl moiety (succinaldehyde), which is reacted with ethanolamine.

Experimental Protocol: Paal-Knorr Synthesis

Materials:

-

2,5-Dimethoxytetrahydrofuran

-

Ethanolamine

-

Glacial acetic acid (catalyst)

-

Deionized water

-

Diethyl ether (or other suitable organic extraction solvent)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)

-

Heating mantle and magnetic stirrer

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-dimethoxytetrahydrofuran (1.0 equivalent) and ethanolamine (1.1 equivalents).

-

Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents) to the mixture.

-

Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring.

-

Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Add deionized water to the reaction flask to dissolve the water-soluble components.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash sequentially with deionized water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude 2-(1H-pyrrol-1-yl)ethanol by vacuum distillation to obtain a clear liquid.

Caption: Paal-Knorr synthesis of 2-(1H-pyrrol-1-yl)ethanol.

Spectroscopic Characterization

Table 3: Predicted Spectroscopic Data for 2-(1H-Pyrrol-1-yl)ethanol

| Technique | Expected Peaks/Signals |

| ¹H NMR | δ (ppm): ~6.7 (t, 2H, Hα-pyrrole), ~6.1 (t, 2H, Hβ-pyrrole), ~3.9 (t, 2H, -N-CH₂-), ~3.7 (t, 2H, -CH₂-OH), ~2.5-3.5 (br s, 1H, -OH) |

| ¹³C NMR | δ (ppm): ~121 (Cα-pyrrole), ~108 (Cβ-pyrrole), ~50 (-N-CH₂-), ~62 (-CH₂-OH) |

| FTIR (cm⁻¹) | ~3400 (br, O-H stretch), ~3100-2850 (C-H stretches), ~1500, 1400 (C=C stretches, pyrrole ring), ~1050 (C-O stretch) |

| Mass Spec (EI) | m/z: 111 (M⁺), 80 ([M-CH₂OH]⁺), 67, 53, 41 |

Chemical Reactivity

The chemical reactivity of 2-(1H-pyrrol-1-yl)ethanol is dictated by the interplay of the aromatic pyrrole ring and the primary alcohol functional group.

Reactivity of the Pyrrole Ring

The pyrrole ring is an electron-rich aromatic system and is highly susceptible to electrophilic aromatic substitution . The substitution preferentially occurs at the C2 (α) position due to the greater stabilization of the cationic intermediate (arenium ion) compared to substitution at the C3 (β) position. The N-hydroxyethyl substituent is weakly activating and will direct incoming electrophiles to the C2 and C5 positions. Common electrophilic substitution reactions include:

-

Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) will introduce a halogen at the 2-position.

-

Nitration: Nitration can be achieved using milder nitrating agents, such as acetyl nitrate, to avoid polymerization that can occur with strong acids.

-

Sulfonation: Sulfonation typically requires a mild sulfonating agent like the pyridine-SO₃ complex.

-

Friedel-Crafts Acylation: Acylation can be performed using acid anhydrides or acyl chlorides with a Lewis acid catalyst, though milder conditions are preferred to prevent polymerization.

Reactivity of the Hydroxyl Group

The primary hydroxyl group can undergo typical alcohol reactions:

-

Oxidation: Oxidation with mild oxidizing agents like pyridinium chlorochromate (PCC) will yield the corresponding aldehyde, 2-(1H-pyrrol-1-yl)acetaldehyde. Stronger oxidizing agents could potentially lead to the carboxylic acid or affect the pyrrole ring.

-

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) will form the corresponding esters.

-

Etherification: The hydroxyl group can be converted to an ether, for example, through the Williamson ether synthesis.

-

Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group (e.g., by tosylation) to allow for subsequent nucleophilic substitution reactions.

Biological Activity and Potential Applications

While specific biological studies on 2-(1H-pyrrol-1-yl)ethanol are limited, the pyrrole scaffold is a key component in a vast array of biologically active molecules. Pyrrole derivatives have been reported to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects.

The presence of the hydroxyethyl group provides a handle for incorporating this molecule into larger structures, making it a valuable building block in drug discovery programs. For instance, it could be used to synthesize analogs of known drugs to explore structure-activity relationships or to develop novel compounds with improved pharmacokinetic properties.

The neuroprotective potential of pyrrole derivatives is an active area of research. Some studies have shown that certain pyrrole compounds can exhibit antioxidant properties and protect neuronal cells from oxidative stress-induced damage. Given that oxidative stress is implicated in the pathogenesis of several neurodegenerative diseases, 2-(1H-pyrrol-1-yl)ethanol and its derivatives could be of interest in this therapeutic area.

Caption: Potential applications of 2-(1H-pyrrol-1-yl)ethanol.

Conclusion

2-(1H-Pyrrol-1-yl)ethanol is a versatile bifunctional molecule with potential applications in several areas of chemical research and development. Its synthesis via the Paal-Knorr reaction is straightforward, and its dual reactivity, stemming from the electron-rich pyrrole ring and the primary hydroxyl group, allows for a wide range of chemical transformations. While specific biological data for this compound is sparse, the prevalence of the pyrrole motif in pharmacologically active agents suggests that 2-(1H-pyrrol-1-yl)ethanol is a valuable building block for the synthesis of novel compounds with potential therapeutic applications, particularly in the area of neuroprotection. Further investigation into its specific biological activities and reactivity is warranted to fully explore its potential.

An In-depth Technical Guide to CAS Number 22186-60-3: Pyrrole-2-ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the characterization and safety data for the chemical compound with CAS number 22186-60-3, identified as Pyrrole-2-ethanol. This document is intended for researchers, scientists, and professionals in the field of drug development who require detailed technical information for their work. The guide summarizes the available data on its chemical properties, analytical characterization, and safety profile, including experimental protocols where available.

Chemical Identification and Properties

Pyrrole-2-ethanol, also known by its IUPAC name 2-(1H-pyrrol-2-yl)ethan-1-ol, is a pyrrole derivative characterized by an ethanol substituent at the 2-position of the pyrrole ring.[1]

Table 1: Chemical Identification

| Identifier | Value |

| CAS Number | 22186-60-3 |

| IUPAC Name | 2-(1H-pyrrol-2-yl)ethan-1-ol |

| Molecular Formula | C₆H₉NO |

| Molecular Weight | 111.14 g/mol [1] |

| Synonyms | Pyrrole-2-ethanol, 2-(1H-pyrrol-2-yl)ethanol, 1H-Pyrrole-2-ethanol, 2-(2-Hydroxyethyl)pyrrole[1] |

Table 2: Physicochemical Properties

| Property | Value |

| Appearance | Pale yellow oil |

| Boiling Point | Not explicitly found, but related compounds have boiling points in a similar range. |

| Solubility | Miscible with water[2] |

| Kovats Retention Index | 986, 997 (Standard non-polar column)[1] |

Analytical Characterization

Detailed analytical data is crucial for the unambiguous identification and quality control of chemical compounds. Below are summaries of common analytical techniques and generalized experimental protocols applicable to Pyrrole-2-ethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: NMR Spectroscopy

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-15 ppm.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 or more scans, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of a compound. While a specific mass spectrum for Pyrrole-2-ethanol is not available, a general protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is outlined.

Experimental Protocol: GC-MS

-

Instrumentation: A standard GC-MS system.

-

Gas Chromatography (GC) Conditions:

-

Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-500.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

Synthesis

A representative synthesis for a related pyrrole derivative, 2-[(1H-Pyrrol-2-yl)methyl]-1H-pyrrole, is provided to illustrate a potential synthetic approach and the level of detail required in a research setting.[3]

Experimental Protocol: Synthesis of a Dipyrromethane Derivative[3]

-

A solution of paraformaldehyde (0.9 g, 29.97 mmol) in pyrrole (110 ml, 1.58 mol) with InCl₃ (0.3 g, 1.42 mmol) is stirred for 1 hour at 70 °C under a nitrogen atmosphere.

-

After the addition of NaOH (5 pellets), the reaction solution is stirred for 1 hour at room temperature.

-

The mixture is then concentrated under vacuum (20 mmHg) at 70 °C.

-

To the reaction mixture, 1 N NaOH solution (100 ml) and ethyl acetate (100 ml) are added.

-

The organic layer is separated, dried over Na₂SO₄, and distilled to afford the product.

Safety Data

Understanding the safety profile of a chemical is paramount for its handling and use in research. The available safety data for Pyrrole-2-ethanol is summarized below.

Table 3: GHS Hazard Information

| Hazard Statement | Classification |

| H302 | Harmful if swallowed[1] |

| H315 | Causes skin irritation[1] |

| H319 | Causes serious eye irritation[1] |

| H335 | May cause respiratory irritation[1] |

Toxicological Data:

Handling and Storage Precautions:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[2]

-

Ventilation: Use only outdoors or in a well-ventilated area.[2]

-

Handling: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling.[2]

-

Storage: Store in a well-ventilated place. Keep container tightly closed.[2]

Biological Activity and Signaling Pathways

Currently, there is a significant lack of publicly available information regarding the specific biological activity, mechanism of action, and any associated cellular signaling pathways for Pyrrole-2-ethanol. While the broader class of pyrrole-containing compounds is known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties, no such studies have been specifically reported for CAS 22186-60-3.

The general biological effects of ethanol are well-documented and include impacts on the central nervous system and various cellular signaling pathways.[4] However, it is crucial to note that these effects are for ethanol itself and cannot be directly extrapolated to Pyrrole-2-ethanol without specific experimental evidence.

Future research is needed to elucidate the potential pharmacological profile of this compound. A general workflow for screening the biological activity of a novel compound is presented below.

Conclusion

Pyrrole-2-ethanol (CAS 22186-60-3) is a chemical compound for which the basic chemical identity and some safety information are known. However, there is a notable absence of detailed, publicly available data regarding its specific analytical characterization (NMR and MS spectra) and, most significantly, its biological activity and mechanism of action. This guide provides a summary of the available information and outlines general experimental protocols that can be applied to further characterize this compound. For researchers and drug development professionals, this highlights a potential area for novel investigation to uncover the pharmacological potential of this and related pyrrole derivatives. It is imperative to exercise appropriate caution, adhering to the known safety guidelines when handling this compound.

References

An In-depth Technical Guide on the Solubility of 2-(1H-pyrrol-2-yl)ethanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(1H-pyrrol-2-yl)ethanol in various organic solvents. Due to the limited availability of specific quantitative data in peer-reviewed literature, this guide synthesizes information based on the general principles of organic chemistry, the known solubility of related compounds such as pyrrole and small-chain alcohols, and established experimental methodologies for solubility determination.

Introduction to 2-(1H-pyrrol-2-yl)ethanol

2-(1H-pyrrol-2-yl)ethanol is a heterocyclic compound incorporating both a pyrrole ring and a hydroxyl group. Its molecular structure suggests a molecule with polar characteristics, capable of acting as both a hydrogen bond donor (from the hydroxyl group and the N-H of the pyrrole ring) and a hydrogen bond acceptor (the nitrogen atom of the pyrrole ring and the oxygen of the hydroxyl group). These features are critical in determining its solubility profile in different organic solvents. The general principle of "like dissolves like" is paramount in predicting its solubility, where polar solvents are expected to be more effective at dissolving this polar molecule.

Predicted Solubility Profile

Below is a table summarizing the predicted qualitative solubility of 2-(1H-pyrrol-2-yl)ethanol in various organic solvents, categorized by their polarity.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Slightly Soluble | The polar hydroxyl and N-H groups can form hydrogen bonds with water, but the non-polar pyrrole ring may limit high solubility.[5] |

| Methanol | Polar Protic | Highly Soluble | Methanol is a polar protic solvent capable of hydrogen bonding with the solute.[2][6] |

| Ethanol | Polar Protic | Highly Soluble | Similar to methanol, ethanol's polarity and ability to hydrogen bond suggest high solubility.[1][2] |

| Isopropanol | Polar Protic | Soluble | Expected to be a good solvent, though perhaps slightly less effective than methanol or ethanol due to increased hydrocarbon character.[7] |

| Acetone | Polar Aprotic | Soluble | The polarity of acetone should allow for the dissolution of 2-(1H-pyrrol-2-yl)ethanol. |

| Acetonitrile | Polar Aprotic | Soluble | A polar aprotic solvent that should effectively solvate the polar functional groups of the molecule. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | DMSO is a strong polar aprotic solvent known for its ability to dissolve a wide range of organic compounds.[6] |

| Dichloromethane (DCM) | Moderately Polar | Moderately Soluble | Expected to have moderate success in dissolving the compound. |

| Ethyl Acetate | Moderately Polar | Moderately Soluble | Its moderate polarity suggests it would be a reasonable solvent.[7] |

| Tetrahydrofuran (THF) | Moderately Polar | Soluble | A good solvent for many organic compounds, including those with some polarity. |

| Toluene | Non-polar | Sparingly Soluble | The non-polar nature of toluene makes it a poor solvent for a polar molecule like 2-(1H-pyrrol-2-yl)ethanol. |

| Hexane | Non-polar | Insoluble | As a non-polar alkane, hexane is not expected to dissolve the polar solute to any significant extent.[4] |

Experimental Protocol for Solubility Determination

The following is a detailed, generalized experimental protocol for the quantitative determination of the solubility of 2-(1H-pyrrol-2-yl)ethanol in an organic solvent, adapted from the gravimetric method described for similar compounds.[8]

Objective: To determine the saturation solubility of 2-(1H-pyrrol-2-yl)ethanol in a selected organic solvent at a specific temperature.

Materials:

-

2-(1H-pyrrol-2-yl)ethanol (solid)

-

Selected organic solvent (e.g., ethanol)

-

Thermostatically controlled shaker or water bath

-

Sealed glass vials or flasks

-

Analytical balance (readable to 0.1 mg)

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Drying oven

-

Pipettes and other standard laboratory glassware

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid 2-(1H-pyrrol-2-yl)ethanol to a pre-weighed, sealed glass vial.

-

Record the initial mass of the solid.

-

Add a known volume or mass of the chosen organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 298.15 K).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. The system should be continuously agitated during this time.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vial to stand undisturbed in the constant temperature bath for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to prevent premature crystallization.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed, dry collection vial. This step is crucial to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Record the mass of the collection vial containing the filtered saturated solution.

-

Place the collection vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80 °C under vacuum).

-

Continue drying until a constant mass is achieved, indicating all the solvent has been removed.

-

Record the final mass of the vial containing the dried solute.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solute by subtracting the mass of the empty collection vial from the final mass.

-

Calculate the mass of the solvent in the filtered sample by subtracting the mass of the dissolved solute from the mass of the filtered saturated solution.

-

Express the solubility in desired units, such as g/100 g of solvent or mol/L.

-

Visualizations

To aid in the understanding of the concepts discussed, the following diagrams have been created using the DOT language.

Caption: Logical workflow for predicting the solubility of 2-(1H-pyrrol-2-yl)ethanol.

References

- 1. biosynce.com [biosynce.com]

- 2. ycdehongchem.com [ycdehongchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 5. biosynce.com [biosynce.com]

- 6. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

Unveiling the Three-Dimensional Architecture of 2-(1H-pyrrol-2-yl)ethanol Derivatives: A Technical Guide to Crystal Structure Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the methodologies and findings related to the crystal structure analysis of 2-(1H-pyrrol-2-yl)ethanol derivatives and structurally related compounds. Understanding the precise three-dimensional arrangement of these molecules is paramount for structure-based drug design, elucidating structure-activity relationships (SAR), and optimizing pharmacokinetic and pharmacodynamic properties. Pyrrole-containing compounds exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties, making their structural characterization a critical aspect of medicinal chemistry.[1][2][3][4][5][6]

Core Principles of Crystal Structure Analysis

The primary technique for determining the atomic and molecular structure of a crystalline compound is X-ray crystallography.[7] This powerful method involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted X-rays are unique to the crystal's internal structure, allowing for the generation of a three-dimensional electron density map from which the atomic positions can be determined.[7]

Experimental Methodologies

The process of crystal structure analysis encompasses several key stages, from the synthesis of the target compound to the final refinement of its crystal structure.

Synthesis and Crystallization

The initial step involves the chemical synthesis of the 2-(1H-pyrrol-2-yl)ethanol derivatives. While specific synthetic routes vary depending on the desired substituents, a general approach may involve the reaction of a suitable pyrrole precursor with an appropriate ethanol-containing reagent. For instance, the synthesis of related dipyrromethane (DPM) derivatives has been achieved by reacting paraformaldehyde with pyrrole in the presence of an indium(III) chloride catalyst.[8][9]

Following successful synthesis and purification, the crucial step of crystallization is performed to obtain high-quality single crystals suitable for X-ray diffraction. A common method for crystallization is slow evaporation of a saturated solution of the compound in an appropriate solvent or a mixture of solvents, such as an ethanol/water solution.[10]

Data Collection and Structure Solution

A selected single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.[7][11][12] Modern diffractometers are typically equipped with a CCD detector and use a specific wavelength of X-ray radiation, such as Mo Kα or Cu Kα.[8][9][11][12][13] The crystal is rotated in the X-ray beam to collect a complete dataset of diffraction intensities.[7]

The collected data are then processed, which includes integration of reflection intensities and corrections for various experimental factors. The crystal structure is subsequently solved using direct methods or Patterson methods, and the atomic model is refined using full-matrix least-squares on F².[11]

Crystallographic Data of Related Pyrrole Derivatives

Table 1: Crystallographic Data for 2-[(1H-Pyrrol-2-yl)methyl]-1H-pyrrole [8][9]

| Parameter | Value |

| Chemical Formula | C₉H₁₀N₂ |

| Formula Weight | 146.19 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 6.048 (3) |

| b (Å) | 7.312 (4) |

| c (Å) | 9.024 (5) |

| β (°) | 100.78 (1) |

| Volume (ų) | 392.0 (4) |

| Z | 2 |

| Temperature (K) | 153 |

| Radiation | Mo Kα |

| Dihedral angle between pyrrole rings (°) | 69.07 (16) |

| C-C-C methane angle (°) | 115.1 (2) |

Table 2: Crystallographic Data for 4,4-Bis(1H-pyrrol-2-yl)pentanol [13]

| Parameter | Value |

| Chemical Formula | C₁₃H₁₈N₂O |

| Formula Weight | 218.29 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 8.4721 (15) |

| b (Å) | 8.2111 (9) |

| c (Å) | 8.7120 (15) |

| β (°) | 101.530 (14) |

| Volume (ų) | 593.82 (16) |

| Z | 2 |

| Temperature (K) | 173 |

| Radiation | Mo Kα |

| Dihedral angle between pyrrole rings (°) | 62.30 (11) |

In the crystal structure of 4,4-bis(1H-pyrrol-2-yl)pentanol, the molecules are linked by intermolecular N—H···O hydrogen bonds, forming a helical arrangement.[13] Interestingly, the hydroxyl H atom is not involved in conventional hydrogen bonding but participates in a weak intermolecular O—H···π interaction with one of the pyrrole rings.[13] In the case of 2-[(1H-pyrrol-2-yl)methyl]-1H-pyrrole, molecules are connected into layers by N—H···π interactions.[8][9]

Visualizing the Workflow and Potential Biological Interactions

To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for crystal structure analysis and a generalized representation of how these compounds might interact with biological targets.

Caption: A flowchart illustrating the key stages of crystal structure analysis.

Caption: A conceptual diagram of a pyrrole derivative interacting with a biological target.

Conclusion

The crystal structure analysis of 2-(1H-pyrrol-2-yl)ethanol derivatives and their analogues provides invaluable data for understanding their chemical and physical properties. The detailed experimental protocols and crystallographic data presented herein serve as a foundational resource for researchers in the field of medicinal chemistry and drug development. The insights gained from these three-dimensional structures are instrumental in the rational design of novel therapeutic agents with improved efficacy and selectivity. The consistent observation of hydrogen bonding and π-interactions in the crystal lattices of these compounds highlights the importance of these forces in their solid-state organization and potentially in their interactions with biological macromolecules.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. mdpi.com [mdpi.com]

- 3. medimops.de [medimops.de]

- 4. Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer’s Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin [frontiersin.org]

- 6. brieflands.com [brieflands.com]

- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 8. 2-[(1H-Pyrrol-2-yl)methyl]-1H-pyrrole - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Crystal structure and Hirshfeld surface analysis of (2E)-1-phenyl-3-(1H-pyrrol-2-yl)propen-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2’-yl)-1H-pyrazol-1-yl) Ethanol | MDPI [mdpi.com]

- 13. 4,4-Bis(1H-pyrrol-2-yl)pentanol - PMC [pmc.ncbi.nlm.nih.gov]

Thermogravimetric Analysis of Pyrrole-2-Ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of pyrrole-2-ethanol, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document outlines the expected thermal stability and decomposition profile of pyrrole-2-ethanol, offering a detailed experimental protocol for its analysis and a summary of representative data.

Introduction to Thermogravimetric Analysis

Thermogravimetric analysis is a fundamental thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This method is crucial for determining the thermal stability, decomposition kinetics, and composition of materials. For a compound like pyrrole-2-ethanol, TGA provides valuable insights into its behavior at elevated temperatures, which is critical for its processing, storage, and application in various fields.

Expected Thermal Decomposition Profile

Based on the analysis of similar pyrrole derivatives, the thermal decomposition of pyrrole-2-ethanol under an inert atmosphere, such as nitrogen, is expected to occur in distinct stages. An initial weight loss may be observed at lower temperatures due to the evaporation of residual solvent or adsorbed moisture. The primary decomposition of the pyrrole-2-ethanol molecule is anticipated to occur at higher temperatures, involving the degradation of the pyrrole ring and the ethanol side chain.

Representative Thermogravimetric Data

The following table summarizes the expected quantitative data from a typical TGA experiment on pyrrole-2-ethanol, based on the thermal behavior of related pyrrole compounds.

| Parameter | Expected Value | Description |

| Onset Decomposition Temperature (T_onset) | 180 - 220 °C | The temperature at which significant decomposition begins. |

| Peak Decomposition Temperature (T_peak) | 250 - 300 °C | The temperature at which the maximum rate of weight loss occurs. |

| Final Decomposition Temperature (T_final) | 350 - 450 °C | The temperature at which the primary decomposition is complete. |

| Residual Mass @ 600 °C | < 10% | The percentage of the initial mass remaining at 600 °C, representing non-volatile residue. |

Experimental Protocol for TGA of Pyrrole-2-Ethanol

This section details a standard methodology for conducting the thermogravimetric analysis of pyrrole-2-ethanol.

4.1. Instrumentation

A calibrated thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates is required.

4.2. Sample Preparation

-

Ensure the pyrrole-2-ethanol sample is homogenous and free of visible impurities.

-

Accurately weigh 5-10 mg of the sample into a clean, inert TGA pan (e.g., alumina or platinum).

-

Record the exact initial mass of the sample.

4.3. TGA Instrument Parameters

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Atmosphere:

-

Purge with high-purity nitrogen gas at a flow rate of 50-100 mL/min to maintain an inert environment.

-

-

Data Collection:

-

Record the sample mass and temperature continuously throughout the experiment.

-

4.4. Data Analysis

-

Plot the percentage of weight loss as a function of temperature to obtain the TGA curve.

-

Calculate the first derivative of the TGA curve (DTG curve) to determine the peak decomposition temperatures.

-

Determine the onset and final decomposition temperatures from the TGA curve.

-

Calculate the percentage of residual mass at the end of the experiment.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow of a TGA experiment and a simplified representation of the thermal decomposition pathway.

Caption: Experimental workflow for the thermogravimetric analysis of pyrrole-2-ethanol.

Caption: Simplified proposed thermal decomposition pathway of pyrrole-2-ethanol.

Conclusion

This technical guide provides a foundational understanding of the thermogravimetric analysis of pyrrole-2-ethanol. The presented data and protocols, derived from the analysis of related compounds, offer a reliable starting point for researchers and professionals in drug development and materials science. The thermal stability and decomposition characteristics are critical parameters that influence the handling, formulation, and application of this important heterocyclic compound. Further experimental validation on pure pyrrole-2-ethanol is recommended to refine these findings.

Quantum Chemical Calculations for 2-(1H-pyrrol-2-yl)ethanol: An In-Depth Technical Guide

Introduction

2-(1H-pyrrol-2-yl)ethanol is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the pyrrole scaffold in biologically active molecules.[1][2] Quantum chemical calculations provide a powerful theoretical framework for understanding the molecular structure, electronic properties, and reactivity of such compounds at the atomic level. These computational studies are instrumental in predicting molecular behavior, interpreting experimental data, and guiding the design of novel therapeutic agents. This technical guide outlines the standard methodologies for performing quantum chemical calculations on 2-(1H-pyrrol-2-yl)ethanol, presenting typical data in a structured format and illustrating key computational workflows. While specific experimental and computational studies on 2-(1H-pyrrol-2-yl)ethanol are not extensively reported in the reviewed literature, the methods described herein are based on established computational practices for similar pyrrole derivatives.[3][4][5][6][7][8][9][10]

Computational Methodologies

The foundation of modern quantum chemical calculations for organic molecules lies in Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy.

Software: The calculations outlined in this guide are typically performed using the Gaussian suite of programs, a widely used software package in computational chemistry.

Theoretical Method and Basis Set: A common and effective approach involves geometry optimization and frequency calculations using the B3LYP functional with the 6-311++G(d,p) basis set.[6][7][11] The B3LYP functional is a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. The 6-311++G(d,p) basis set is a triple-zeta basis set that includes diffuse functions (++) to better describe anions and lone pairs, and polarization functions (d,p) to accurately model bond angles.

Experimental Protocols:

-

Geometry Optimization: The initial step involves optimizing the molecular geometry of 2-(1H-pyrrol-2-yl)ethanol to find the lowest energy conformation. This is an iterative process where the forces on each atom are calculated, and the atomic positions are adjusted until a stationary point on the potential energy surface is reached.

-

Vibrational Frequency Analysis: Following geometry optimization, vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide the theoretical vibrational spectrum (IR and Raman), which can be compared with experimental data for structure validation. The potential energy distribution (PED) is often calculated to assign the vibrational modes.[8][11]

-

Electronic Property Calculations: Once the optimized geometry is obtained, various electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and electronic transitions.[8] The electrostatic potential surface can also be mapped to identify regions of electrophilic and nucleophilic attack.[12]

Data Presentation

The following tables summarize hypothetical but representative quantitative data for 2-(1H-pyrrol-2-yl)ethanol, based on typical values for similar pyrrole derivatives.

Table 1: Optimized Geometrical Parameters

| Parameter | Bond/Angle | Value (Angstrom/Degree) |

| Bond Length | N1-C2 | 1.375 |

| C2-C3 | 1.380 | |

| C3-C4 | 1.420 | |

| C4-C5 | 1.385 | |

| C5-N1 | 1.380 | |

| C2-C6 | 1.510 | |

| C6-C7 | 1.530 | |

| C7-O8 | 1.430 | |

| Bond Angle | N1-C2-C3 | 108.5 |

| C2-C3-C4 | 107.0 | |

| C3-C4-C5 | 107.5 | |

| C4-C5-N1 | 108.0 | |

| C5-N1-C2 | 109.0 | |

| C3-C2-C6 | 125.0 | |

| C2-C6-C7 | 112.0 | |

| C6-C7-O8 | 110.0 | |

| Dihedral Angle | C3-C2-C6-C7 | 180.0 (anti-periplanar) |

| C2-C6-C7-O8 | 60.0 (gauche) |

Table 2: Calculated Vibrational Frequencies and Assignments

| Mode | Wavenumber (cm⁻¹) | Assignment (PED) |

| 1 | 3450 | N-H stretch (100%) |

| 2 | 3350 | O-H stretch (100%) |

| 3 | 3100-3150 | C-H stretch (pyrrole ring) |

| 4 | 2850-2960 | C-H stretch (ethyl chain) |

| 5 | 1550 | C=C stretch (pyrrole ring) |

| 6 | 1480 | N-H in-plane bend |

| 7 | 1450 | CH₂ scissoring |

| 8 | 1050 | C-O stretch |

| 9 | 1020 | C-N stretch |

Table 3: Electronic Properties

| Property | Value (eV) |

| HOMO Energy | -6.20 |

| LUMO Energy | -0.50 |

| HOMO-LUMO Gap | 5.70 |

| Ionization Potential | 6.20 |

| Electron Affinity | 0.50 |

| Dipole Moment | 2.5 D |

Mandatory Visualizations

Caption: A flowchart illustrating the typical computational workflow for quantum chemical calculations.

Caption: Molecular structure of 2-(1H-pyrrol-2-yl)ethanol with atom numbering.

Caption: A conceptual diagram of a signaling pathway where 2-(1H-pyrrol-2-yl)ethanol could act as a ligand.

References

- 1. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. asianpubs.org [asianpubs.org]

- 5. longdom.org [longdom.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. A density functional theory study of the molecular structure, reactivity, and spectroscopic properties of 2-(2-mercaptophenyl)-1-azaazulene tautomers and rotamers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. asrjetsjournal.org [asrjetsjournal.org]

A Technical Guide to the Discovery and Isolation of Naturally Occurring 2-(1H-pyrrol-2-yl)ethanol Analogues and Related Pyrrole Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrole moiety is a fundamental scaffold in a vast array of biologically active natural products, exhibiting a wide spectrum of pharmacological activities.[1][2] This technical guide focuses on the discovery and isolation of naturally occurring analogues of 2-(1H-pyrrol-2-yl)ethanol and related pyrrole alkaloids, primarily from marine sources.[3][4][5] Marine organisms, including sponges, ascidians, and actinobacteria, are prolific producers of these structurally diverse compounds.[3][6][7] This document provides an in-depth overview of the common methodologies for their extraction, purification, and characterization, alongside a summary of their known biological activities. The content is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry and drug discovery.

Introduction: The Ubiquitous Pyrrole Scaffold in Nature

The 1H-pyrrole ring is a five-membered aromatic heterocycle that forms the core of numerous primary and secondary metabolites.[8] In primary metabolism, the pyrrole nucleus is famously integrated into the complex structures of heme, chlorophyll, and vitamin B12.[1][8] As secondary metabolites, pyrrole-containing compounds, often referred to as pyrrole alkaloids, display remarkable structural diversity and potent biological activities.[4][5] These activities range from antimicrobial and antiviral to anticancer and anti-inflammatory properties.[2][9][10]

Marine environments, in particular, have proven to be a rich and largely untapped source of novel pyrrole alkaloids.[3][4][5][11] Organisms such as sponges of the genus Agelas, tunicates (ascidians), and marine-derived actinobacteria are well-documented producers of these compounds.[3][6][7] While direct, naturally occurring analogues of 2-(1H-pyrrol-2-yl)ethanol are not extensively reported as a distinct class, a multitude of structurally related compounds featuring a substituted pyrrole core are known. These include pyrrole-2-carboxamides, lamellarins, and dithiolopyrrolones, which share the fundamental pyrrole pharmacophore.[3][7][12]

Key Classes of Naturally Occurring Pyrrole Alkaloids

The structural diversity of marine pyrrole alkaloids is vast. For the purpose of this guide, we will focus on classes that are structurally relevant to the core topic.

Simple Pyrrole Alkaloids

This class includes compounds with a basic pyrrole ring substituted with various functional groups. While not direct analogues of 2-(1H-pyrrol-2-yl)ethanol, they represent the fundamental building blocks. An example is the isolation of simple acylated pyrroles from endophytic fungi associated with marine mangroves.[4]

Pyrrole-2-Carboxamides

A significant number of marine natural products feature a pyrrole-2-carboxamide scaffold. These compounds are frequently isolated from marine sponges, particularly of the genus Agelas.[7] Often, these molecules are brominated at the C4 and/or C5 positions of the pyrrole ring, a common feature of marine-derived metabolites.

Lamellarins and Related Polycyclic Alkaloids

The lamellarins are a large family of marine alkaloids characterized by a 3,4-diaryl-pyrrole-2-carboxylic acid ester or amide moiety.[3] First isolated in 1985 from a marine mollusc, over 70 different lamellarins and related compounds have since been identified from various marine organisms, including ascidians and sponges.[3]

Dithiolopyrrolones

Dithiolopyrrolones are a unique class of antibiotics possessing a distinctive 4H-[3][4]dithiolo[4,3-b]pyrrol-5-one skeleton.[12] Compounds like holomycin and thiolutin fall into this category and exhibit broad-spectrum antibacterial activity.[12]

Methodologies for Discovery and Isolation

The workflow for discovering and isolating novel pyrrole alkaloids from natural sources follows a well-established, albeit challenging, path.

Sample Collection and Extraction

The initial step involves the collection of marine organisms (e.g., sponges, tunicates) or the cultivation of marine-derived microorganisms. The collected biomass is typically lyophilized and then subjected to solvent extraction. A common approach is sequential extraction with solvents of increasing polarity, such as hexane, dichloromethane, and methanol, to fractionate the metabolites based on their polarity.

Chromatographic Separation and Purification

The crude extracts are complex mixtures that require extensive chromatographic separation to isolate individual compounds. A typical purification workflow is outlined below:

Experimental Protocol: General Chromatographic Separation

-

Initial Fractionation: The crude extract is often subjected to Vacuum Liquid Chromatography (VLC) over silica gel, eluting with a stepwise gradient of solvents (e.g., hexane -> ethyl acetate -> methanol).

-

Column Chromatography: Fractions of interest from VLC are further purified by gravity column chromatography, often using silica gel or Sephadex LH-20, with isocratic or gradient elution.

-

High-Performance Liquid Chromatography (HPLC): The final purification step typically involves reversed-phase HPLC (e.g., C18 column) with a suitable solvent system (e.g., acetonitrile/water or methanol/water, often with 0.1% trifluoroacetic acid or formic acid) to yield the pure compounds.

Structure Elucidation

The structure of the isolated pure compounds is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments, including 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC), are employed to elucidate the connectivity and stereochemistry of the molecule.

-

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: These techniques provide information about the functional groups and chromophores present in the molecule.

Quantitative Data and Biological Activities

The biological activities of pyrrole alkaloids are diverse. The following table summarizes the activities of some representative compounds.

| Compound Class | Representative Compound(s) | Source Organism(s) | Biological Activity | Quantitative Data (IC₅₀/MIC) |

| Pyrrole-2-Carboxamides | Longamide, Hanishin | Agelas sp. (Sponge) | Antibacterial, Cytotoxic | Varies by compound and assay |

| Lamellarins | Lamellarin D | Didemnum sp. (Ascidian) | Cytotoxic (potent inhibitor of topoisomerase I) | IC₅₀ in the nanomolar range |

| Dithiolopyrrolones | Holomycin, Thiolutin | Streptomyces sp. | Broad-spectrum antibacterial | MICs typically in the µg/mL range |

| Simple Pyrroles | Fusarine | Fusarium incarnatum (Fungus) | Not significantly cytotoxic or antiproliferative | - |

Signaling Pathways and Mechanisms of Action

While the precise mechanisms of action for many pyrrole alkaloids are still under investigation, some have been elucidated. For instance, certain lamellarins are potent inhibitors of topoisomerase I, an enzyme crucial for DNA replication and repair. This inhibition leads to apoptosis in cancer cells.

Conclusion and Future Perspectives

The marine environment continues to be a treasure trove of novel, structurally diverse, and biologically active pyrrole-containing natural products. While the direct natural analogues of 2-(1H-pyrrol-2-yl)ethanol remain relatively underexplored as a specific class, the broader family of pyrrole alkaloids offers immense potential for drug discovery and development. Advances in analytical techniques, such as high-throughput screening and metabolomics, coupled with genome mining of microbial producers, are expected to accelerate the discovery of new pyrrole derivatives. Further investigation into the biosynthesis and mechanisms of action of these compounds will undoubtedly pave the way for the development of new therapeutic agents.

References

- 1. Recent progress in the total synthesis of pyrrole-containing natural products (2011–2020) - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lamellarins and Related Pyrrole-Derived Alkaloids from Marine Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Novel Alkaloids from Marine Actinobacteria: Discovery and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. soc.chim.it [soc.chim.it]

- 8. Pyrrole - Wikipedia [en.wikipedia.org]

- 9. Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates [mdpi.com]

- 10. pharaohacademy.com [pharaohacademy.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Use of 2-(1H-pyrrol-2-yl)ethanol in the Synthesis of Porphyrin Precursors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-(1H-pyrrol-2-yl)ethanol in the synthesis of dipyrromethanes, which are crucial precursors for a wide array of porphyrins. While not as commonly cited as the direct condensation of pyrrole with aldehydes, the use of pyrrole-2-ethanol derivatives offers a potential alternative route for the formation of the essential dipyrromethane core. The methodologies outlined are based on established principles of pyrrole chemistry and provide a foundation for further exploration and optimization.

Introduction

Porphyrins and their derivatives are a class of macrocyclic compounds with significant applications in diverse fields, including photodynamic therapy, catalysis, and materials science. The synthesis of meso-substituted porphyrins often relies on the construction of dipyrromethane intermediates. The most prevalent method for synthesizing dipyrromethanes is the acid-catalyzed condensation of pyrrole with an aldehyde.

This document explores a potential alternative pathway utilizing 2-(1H-pyrrol-2-yl)ethanol as a starting material. The hydroxyl group of this molecule can be leveraged to form the meso-carbon bridge of the dipyrromethane. Two primary strategies are considered:

-

In Situ Oxidation to Aldehyde: The ethanol moiety is oxidized to the corresponding aldehyde, 2-(1H-pyrrol-2-yl)acetaldehyde, which then undergoes a classic acid-catalyzed condensation with a second equivalent of pyrrole.

-

Acid-Catalyzed Condensation: The alcohol is directly activated by an acid catalyst, leading to the formation of a carbocation intermediate that subsequently reacts with another pyrrole molecule.

These notes will provide detailed protocols for a plausible synthetic route based on the acid-catalyzed condensation of 2-(1H-pyrrol-2-yl)ethanol with pyrrole, drawing parallels from the well-established synthesis of dipyrromethanes from 2-(hydroxymethyl)pyrrole derivatives.

Data Presentation

Table 1: Comparison of Reaction Conditions for Dipyrromethane Synthesis

| Precursor | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Pyrrole & Benzaldehyde | Trifluoroacetic acid (TFA) | Dichloromethane | Room Temp | 0.5 - 2 | 40 - 60 | [1] |

| 2-(hydroxymethyl)pyrrole derivative & Pyrrole | Indium(III) chloride (InCl₃) | Excess Pyrrole | 60 | 2 | Not specified | [2] |

| Proposed: 2-(1H-pyrrol-2-yl)ethanol & Pyrrole | TFA or InCl₃ | Excess Pyrrole or Dichloromethane | Room Temp - 60 | 2 - 24 | Hypothesized: 30-50 | N/A |

Experimental Protocols

Protocol 1: Synthesis of 5-(Pyrrol-2-ylmethyl)dipyrromethane via Acid-Catalyzed Condensation of 2-(1H-pyrrol-2-yl)ethanol with Pyrrole

This protocol describes a hypothetical method for the synthesis of a dipyrromethane from 2-(1H-pyrrol-2-yl)ethanol and excess pyrrole, based on established procedures for similar pyrrole carbinols.

Materials:

-

2-(1H-pyrrol-2-yl)ethanol

-

Pyrrole (freshly distilled)

-

Trifluoroacetic acid (TFA) or Indium(III) chloride (InCl₃)

-

Dichloromethane (DCM, anhydrous)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2-(1H-pyrrol-2-yl)ethanol (1.0 eq).

-

Solvent and Reagent Addition: Add a large excess of freshly distilled pyrrole (e.g., 20-50 eq) to the flask. Alternatively, dissolve the 2-(1H-pyrrol-2-yl)ethanol and a slight excess of pyrrole (1.1 eq) in anhydrous dichloromethane.

-

Catalyst Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add the acid catalyst.

-

For TFA: Add a catalytic amount (e.g., 0.05 - 0.1 eq) dropwise.

-

For InCl₃: Add a catalytic amount (e.g., 0.1 eq) as a solid.

-

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane/ethyl acetate solvent system. The formation of the dipyrromethane will be indicated by a new spot.

-

Work-up:

-

Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

If dichloromethane was used as the solvent, separate the organic layer. If excess pyrrole was used, add dichloromethane to extract the product.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure dipyrromethane.

Mandatory Visualizations

Logical Workflow for Porphyrin Precursor Synthesis

Caption: Workflow for porphyrin synthesis using 2-(1H-pyrrol-2-yl)ethanol.

Proposed Signaling Pathway for Dipyrromethane Formation

Caption: Proposed mechanism for acid-catalyzed dipyrromethane synthesis.

References

Application Notes and Protocols: 2-(1H-pyrrol-2-yl)ethanol as a Versatile Building Block for Bioactive Molecules

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrole-containing compounds are a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] The versatility of the pyrrole scaffold allows for the introduction of various pharmacophores, leading to compounds with activities ranging from antimicrobial and anti-inflammatory to anticancer.[3] This document provides detailed application notes and experimental protocols for the use of 2-(1H-pyrrol-2-yl)ethanol as a key building block in the synthesis of novel bioactive molecules. While direct utilization of this specific building block is not extensively documented, its synthesis from readily available precursors and the reactivity of its hydroxyl group make it a promising starting material for generating diverse chemical libraries for drug discovery.

Synthesis of the Building Block: 2-(1H-pyrrol-2-yl)ethanol

The primary challenge is the synthesis of the 2-(1H-pyrrol-2-yl)ethanol building block itself. A reliable method involves the reduction of a suitable carbonyl precursor, such as pyrrole-2-carboxaldehyde or 2-acetylpyrrole. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting aldehydes, ketones, esters, and carboxylic acids to primary alcohols.[4][5][6]

Experimental Protocol 1: Synthesis of 2-(1H-pyrrol-2-yl)ethanol from Pyrrole-2-carboxaldehyde

This protocol outlines a two-step process starting from pyrrole to first synthesize the aldehyde precursor, followed by its reduction.

Step 1: Synthesis of Pyrrole-2-carboxaldehyde (Vilsmeier-Haack Reaction)

A well-established method for the formylation of pyrrole is the Vilsmeier-Haack reaction.[7][8]

-

Reactants:

-

Pyrrole (1.0 mole)

-

Dimethylformamide (DMF) (1.1 moles)

-

Phosphorus oxychloride (POCl₃) (1.1 moles)

-

Ethylene dichloride (solvent)

-

Sodium acetate trihydrate

-

-

Procedure:

-

In a three-necked flask, cool dimethylformamide (1.1 moles) in an ice bath.

-

Slowly add phosphorus oxychloride (1.1 moles) while maintaining the temperature between 10-20°C to form the Vilsmeier reagent.

-

Stir for 15 minutes, then add ethylene dichloride and cool to 5°C.

-

Add a solution of freshly distilled pyrrole (1.0 mole) in ethylene dichloride over 1 hour.

-

After addition, heat the mixture to reflux for 15 minutes.

-

Cool the mixture and add a solution of sodium acetate trihydrate in water.

-

Reflux again for 15 minutes.

-

After cooling, separate the organic layer and extract the aqueous phase with ether.

-

Combine the organic extracts, wash with saturated sodium carbonate solution, dry over anhydrous sodium carbonate, and remove the solvents by distillation.

-

Purify the resulting pyrrole-2-carboxaldehyde by vacuum distillation or recrystallization from petroleum ether.[7]

-

Step 2: Reduction to 2-(1H-pyrrol-2-yl)ethanol

-

Reactants:

-

Pyrrole-2-carboxaldehyde (1.0 mole)

-

Lithium aluminum hydride (LiAlH₄) (at least 0.25 moles, typically used in excess)

-

Anhydrous diethyl ether or tetrahydrofuran (THF) (solvent)

-

Sulfuric acid (for workup)

-

Sodium sulfate (for drying)

-

-

Procedure:

-

In a dry three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ in anhydrous diethyl ether.

-

Cool the suspension in an ice bath.

-

Slowly add a solution of pyrrole-2-carboxaldehyde in anhydrous diethyl ether to the LiAlH₄ suspension with stirring.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours or until completion (monitored by TLC).

-

Carefully quench the reaction by slowly adding water, followed by a 15% sodium hydroxide solution, and then more water.

-

Filter the resulting aluminum salts and wash them thoroughly with ether.

-

Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield 2-(1H-pyrrol-2-yl)ethanol.

-

Caption: Synthesis of 2-(1H-pyrrol-2-yl)ethanol.

Application in Bioactive Molecule Synthesis

The hydroxyl group of 2-(1H-pyrrol-2-yl)ethanol is a key functional handle for derivatization, allowing for the introduction of various functionalities through several common organic reactions.

Application Note 1: Synthesis of Bioactive Esters

Esterification of the hydroxyl group can introduce a wide range of substituents, potentially leading to compounds with diverse biological activities. For example, cinnamic acid derivatives are known to possess antimicrobial and anticancer properties.

Experimental Protocol 2: Synthesis of 2-(1H-pyrrol-2-yl)ethyl cinnamate

-

Reactants:

-

2-(1H-pyrrol-2-yl)ethanol (1.0 mmol)

-

Cinnamoyl chloride (1.1 mmol)

-

Triethylamine (1.2 mmol)

-

Dichloromethane (DCM) (solvent)

-

-

Procedure:

-

Dissolve 2-(1H-pyrrol-2-yl)ethanol in dry DCM in a round-bottom flask under an inert atmosphere.

-

Add triethylamine to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of cinnamoyl chloride in dry DCM.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Application Note 2: Synthesis of Bioactive Ethers

Ether synthesis can be employed to link the pyrrole core to other pharmacophores. For instance, coupling with a substituted benzyl halide could yield compounds with potential kinase inhibitory activity.

Experimental Protocol 3: Synthesis of 2-(2-Benzyloxyethyl)-1H-pyrrole

-

Reactants:

-

2-(1H-pyrrol-2-yl)ethanol (1.0 mmol)

-

Sodium hydride (NaH) (1.2 mmol, 60% dispersion in mineral oil)

-

Benzyl bromide (1.1 mmol)

-

Anhydrous tetrahydrofuran (THF) (solvent)

-

-

Procedure:

-

In a dry flask under an inert atmosphere, suspend NaH in anhydrous THF.

-

Cool the suspension in an ice bath.

-

Slowly add a solution of 2-(1H-pyrrol-2-yl)ethanol in anhydrous THF.

-

Stir the mixture at room temperature for 30 minutes.

-

Cool the mixture back to 0°C and add benzyl bromide dropwise.

-

Allow the reaction to stir at room temperature overnight.

-

Carefully quench the reaction with water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Caption: Derivatization of 2-(1H-pyrrol-2-yl)ethanol.

Bioactivity of Structurally Related Pyrrole Derivatives

While specific data for derivatives of 2-(1H-pyrrol-2-yl)ethanol is limited, the bioactivity of other substituted pyrroles provides a strong rationale for exploring this scaffold. The following table summarizes the activity of some bioactive pyrrole compounds.

| Compound Class | Specific Compound Example | Biological Activity | Quantitative Data (LC₅₀/IC₅₀) | Reference |

| Pyrrole-thioacetates | Methyl-2-{[3-cyano-5-(4-chlorophenyl)-1H-pyrrol-2-yl]thio}acetate | Insecticidal | 0.5707 ppm | [3] |

| Pyrrole-thiohydrazides | 2-[(3-Cyano-5-phenyl-1H-pyrrol-2-yl)thio]acetohydrazide | Insecticidal | 0.1306 ppm | [3] |

| Pyrrole-thio-carbothioamides | 2-{2-[(3-Cyano-5-(4-nitrophenyl)-1H-pyrrol-2-yl)thio]acetyl}-N-phenylhydrazinecarbothioamide | Insecticidal | 0.9442 ppm | [3] |

| Pyrrole-hydroxyethyl-thioethers | 2-[(2-hydroxyethyl)-thio]-5-(4-nitrophenyl)-1H-pyrrole-3-carbonitrile | Insecticidal | 5.883 ppm | [3] |

Conclusion

2-(1H-pyrrol-2-yl)ethanol represents an underutilized but highly promising building block for the synthesis of novel bioactive molecules. Its straightforward synthesis from common pyrrole precursors and the versatile reactivity of its hydroxyl group allow for the creation of a wide range of ester and ether derivatives. By leveraging established protocols for pyrrole modification, researchers can efficiently generate libraries of new compounds for screening in various therapeutic areas. The potent biological activities observed in structurally related pyrrole derivatives underscore the potential of this scaffold in drug discovery and development.

References

- 1. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]

- 2. Environmental acceptable synthesis of 2-[(5/-(substituted phenyl)-1/ -phenyl) pyrazolyl] pyrroles [cwejournal.org]

- 3. Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hydride Reduction - Chad's Prep® [chadsprep.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. prepchem.com [prepchem.com]

Application Notes and Protocols: Derivatization of the Hydroxyl Group of Pyrrole-2-ethanol for Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Pyrrole-2-ethanol, featuring a reactive primary hydroxyl group extending from the C-2 position, presents a versatile starting point for the synthesis of novel therapeutic agents. Derivatization of this hydroxyl group allows for the fine-tuning of critical physicochemical properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability. By converting the hydroxyl moiety into esters, ethers, and carbamates, medicinal chemists can explore new chemical space and optimize structure-activity relationships (SAR) for various therapeutic targets. This document provides detailed protocols for these key derivatization reactions and summarizes the biological activities of related pyrrole derivatives against targets in infectious diseases and inflammation.

Derivatization Strategies and Experimental Protocols